N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a hybrid heterocyclic compound featuring a carbazole core fused with a furochromen moiety via a propanamide linker. The carbazole unit (9-ethyl-9H-carbazol-3-yl) is substituted with an ethyl group at the N9 position, while the furochromen group (2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl) contains methyl substituents and a ketone oxygen. Its synthesis likely involves multi-step reactions, including cross-coupling strategies (e.g., Suzuki-Miyaura) for fragment assembly, as seen in analogous carbazole derivatives .
Properties
Molecular Formula |
C31H28N2O4 |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C31H28N2O4/c1-5-33-26-9-7-6-8-22(26)25-14-20(10-12-27(25)33)32-30(34)13-11-21-18(3)24-15-23-17(2)19(4)36-28(23)16-29(24)37-31(21)35/h6-10,12,14-16H,5,11,13H2,1-4H3,(H,32,34) |
InChI Key |
MIRTVLDWXISAPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCC3=C(C4=C(C=C5C(=C4)C(=C(O5)C)C)OC3=O)C)C6=CC=CC=C61 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the carbazole substituents, linker type, and fused heterocyclic systems. Below is a detailed comparison:
Carbazole Derivatives with Aryl/Substituted Aryl Groups
- 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b): Substituents: Nitro (-NO₂), methyl (-CH₃), fluoro-methoxyphenyl. Synthesis: Suzuki coupling with 2-fluoro-5-methoxyphenylboronic acid (45% yield) . Bioactivity: Not explicitly stated, but nitro groups often enhance antimicrobial or anticancer activity. Key Difference: Lacks the furochromen-propanamide moiety, instead featuring a simpler aryl substituent.
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) :
Carbazole Derivatives with Heterocyclic Linkers
- 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde (9c) :
Tetrahydrocarbazole-Acetamide Derivatives (Patent Example)
- N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide :
- Substituents: Chlorine, tetrahydrocarbazole core, acetamide linker.
- Synthesis: Multi-step reactions involving boronic acid intermediates and Pd catalysis .
- Key Difference : The saturated tetrahydrocarbazole core and acetamide linker (vs. propanamide) may reduce aromatic interactions critical for bioactivity.
Methoxy-Carbazole-Acetamide Analogues
- 2-(3-Methoxy-9H-carbazol-9-yl)-N-phenyl acetamide :
Structural and Functional Analysis Table
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